molecular formula C18H19N3O2S2 B4136551 N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(5-ethylfuran-2-yl)propanamide

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(5-ethylfuran-2-yl)propanamide

Cat. No.: B4136551
M. Wt: 373.5 g/mol
InChI Key: FITIMEUIJKETEV-UHFFFAOYSA-N
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Description

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(5-ethylfuran-2-yl)propanamide is a complex organic compound that features a thiadiazole ring, a benzylthio group, and a furan ring

Mechanism of Action

Target of Action

The primary target of this compound is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy . Identifying effective and selective small molecule inhibitors of stat3 with drug-like properties remains challenging .

Mode of Action

The compound is designed based on a scaffold combination strategy . It inhibits the interleukin-6 (IL-6)/JAK/STAT3 pathway in HEK-Blue IL-6 reporter cells . The compound 40, an optimized lead compound, is identified as a selective STAT3 inhibitor that can directly bind to the SH2 domain, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .

Biochemical Pathways

The compound affects the IL-6/JAK/STAT3 pathway . This pathway plays a crucial role in the regulation of immune response and is implicated in various types of cancers. By inhibiting this pathway, the compound can potentially suppress cancer cell proliferation and induce apoptosis .

Pharmacokinetics

The compound’s effectiveness against stat3 overexpressing du145 and mda-mb-231 cancer cells suggests it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The compound exhibits anti-proliferative activity against STAT3 overexpressing DU145 (IC 50 value = 2.97 μM) and MDA-MB-231 (IC 50 value = 3.26 μM) cancer cells . It induces cell cycle arrest and apoptosis . In a DU145 xenograft model, the compound shows in vivo anti-tumor efficacy after intraperitoneal administration, with a tumor growth inhibition rate of 65.3% at 50 mg/kg , indicating its potential for further development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(5-ethylfuran-2-yl)propanamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole.

    Introduction of the Benzylthio Group: The thiadiazole intermediate is then reacted with benzyl chloride in the presence of a base to introduce the benzylthio group.

    Formation of the Furan Ring: The furan ring can be synthesized separately through the cyclization of a suitable precursor such as 2-ethylfuran.

    Coupling Reaction: Finally, the thiadiazole and furan intermediates are coupled together using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(5-ethylfuran-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiadiazole ring can be reduced under specific conditions to form dihydrothiadiazoles.

    Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazoles.

    Substitution: Various substituted thiadiazoles depending on the nucleophile used.

Scientific Research Applications

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(5-ethylfuran-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-(5-ethyl-2-furyl)propanamide
  • N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-(5-ethyl-2-furyl)propanamide
  • N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-(5-methyl-2-furyl)propanamide

Uniqueness

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(5-ethylfuran-2-yl)propanamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(5-ethylfuran-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S2/c1-2-14-8-9-15(23-14)10-11-16(22)19-17-20-21-18(25-17)24-12-13-6-4-3-5-7-13/h3-9H,2,10-12H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITIMEUIJKETEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)CCC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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